molecular formula C8H6ClIO3 B2911145 Methyl 2-chloro-3-hydroxy-4-iodobenzoate CAS No. 2097137-43-2

Methyl 2-chloro-3-hydroxy-4-iodobenzoate

Cat. No.: B2911145
CAS No.: 2097137-43-2
M. Wt: 312.49
InChI Key: VIHYXVWPMQNPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-chloro-3-hydroxy-4-iodobenzoate” is an organic compound with the molecular formula C8H6ClIO3 . It has a molecular weight of 312.49 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H6ClIO3/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3,11H,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 310.1±42.0 °C and a predicted density of 1.955±0.06 g/cm3 . Its pKa is predicted to be 6.22±0.15 .

Safety and Hazards

The safety information for “Methyl 2-chloro-3-hydroxy-4-iodobenzoate” indicates that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 .

Properties

IUPAC Name

methyl 2-chloro-3-hydroxy-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHYXVWPMQNPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)I)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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